molecular formula C6H7NO3 B2873914 rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2309431-29-4

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2873914
CAS No.: 2309431-29-4
M. Wt: 141.126
InChI Key: LPYGOKUHFJCPIQ-PZGQECOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, providing a versatile route for its preparation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow microreactors has been explored for the synthesis of similar compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The nitrogen atom within the ring system allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.

Scientific Research Applications

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the ring system plays a crucial role in these interactions, potentially affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,5S)-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,2R,5R)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2(3)4(7-5)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYGOKUHFJCPIQ-PZGQECOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C(=O)N[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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